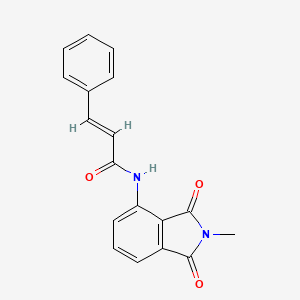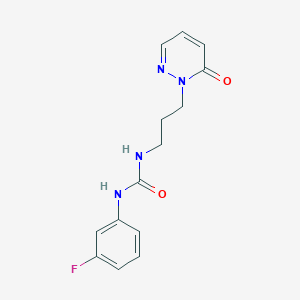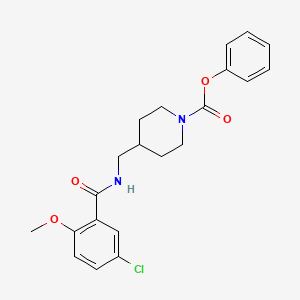
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide, also known as JNJ-40411813, is a novel and potent inhibitor of the dopamine transporter (DAT). It is a small molecule that has shown promising results in preclinical studies as a potential treatment for neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and substance use disorders.
作用機序
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide acts as a competitive inhibitor of the DAT, binding to the transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to increased levels of dopamine in the synaptic cleft, which can enhance dopaminergic neurotransmission and improve cognitive function.
Biochemical and Physiological Effects
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has been shown to improve cognitive function in preclinical models, including in rodent models of ADHD and drug addiction. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has been shown to have a low potential for abuse and addiction, making it a promising alternative to traditional stimulant medications for ADHD.
実験室実験の利点と制限
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the DAT, as well as its low potential for abuse and addiction. However, its limited solubility and stability may present challenges for its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide, including:
1. Clinical trials to evaluate its safety and efficacy in humans for the treatment of neuropsychiatric disorders such as ADHD and substance use disorders.
2. Further studies to elucidate its mechanism of action and its effects on other neurotransmitter systems.
3. Development of novel formulations or delivery methods to improve its solubility and stability.
4. Exploration of its potential as a tool for studying dopamine signaling and its role in neuropsychiatric disorders.
5. Investigation of its potential as a treatment for other disorders characterized by dysregulation of dopamine signaling, such as Parkinson's disease and schizophrenia.
In conclusion, N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a promising small molecule inhibitor of the dopamine transporter that has shown potential as a treatment for neuropsychiatric disorders such as ADHD and substance use disorders. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to fully elucidate its potential as a treatment for these disorders and to explore its potential as a tool for studying dopamine signaling.
合成法
The synthesis of N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide involves several steps, starting with the reaction of 3-(pyridazin-3-yloxy)benzaldehyde with (S)-3-(aminomethyl)pyrrolidine. The resulting intermediate is then reacted with 3-bromopropylbenzene to yield the final product.
科学的研究の応用
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has been extensively studied in preclinical models, including in vitro and in vivo studies. It has been shown to selectively inhibit the reuptake of dopamine by the DAT, leading to increased dopamine levels in the brain. This mechanism of action makes it a potential treatment for neuropsychiatric disorders such as ADHD and substance use disorders, which are characterized by dysregulation of dopamine signaling.
特性
IUPAC Name |
N-(3-phenylpropyl)-3-pyridazin-3-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(19-11-4-8-15-6-2-1-3-7-15)22-13-10-16(14-22)24-17-9-5-12-20-21-17/h1-3,5-7,9,12,16H,4,8,10-11,13-14H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIHZDGGXUMXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methylchromen-2-one](/img/structure/B2830325.png)
![2-[(2,5-Dimethylphenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2830326.png)

![2-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2830328.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzenesulfonamide](/img/structure/B2830329.png)
![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2830331.png)

![Ethyl 7-methyl-2-(methylthio)-5-(3-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2830338.png)
![10-methyl-3-propyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2830339.png)
![N-(4-ethoxyphenyl)-2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2830340.png)
![1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2830341.png)


![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2830346.png)